7-(2-Dimethylaminoethyl)-8-(hydroxymethyl)-1,3-dimethyl-purine-2,6-dione
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Overview
Description
7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dimethylaminoethyl group, followed by hydroxymethylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
Scientific Research Applications
7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Research explores its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as:
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in treating respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a mild stimulant.
Uniqueness
What sets 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
82946-66-5 |
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Molecular Formula |
C12H19N5O3 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
7-[2-(dimethylamino)ethyl]-8-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O3/c1-14(2)5-6-17-8(7-18)13-10-9(17)11(19)16(4)12(20)15(10)3/h18H,5-7H2,1-4H3 |
InChI Key |
BJVVUXDBTGLBAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CO)CCN(C)C |
Origin of Product |
United States |
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